2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1326861-48-6
VCID: VC7266578
InChI: InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
SMILES: CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2
Molecular Formula: C15H13FN2OS2
Molecular Weight: 320.4

2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1326861-48-6

Cat. No.: VC7266578

Molecular Formula: C15H13FN2OS2

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1326861-48-6

Specification

CAS No. 1326861-48-6
Molecular Formula C15H13FN2OS2
Molecular Weight 320.4
IUPAC Name 2-ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
Standard InChI Key DPMSCDJMGWABEP-UHFFFAOYSA-N
SMILES CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is defined by its fused heterocyclic system. The thieno[3,2-d]pyrimidin-4-one core integrates a sulfur-containing thiophene ring fused with a pyrimidine ring, while the 2-fluorobenzyl and ethylsulfanyl groups contribute to its stereoelectronic profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₅H₁₃FN₂OS₂
Molecular Weight320.4 g/mol
IUPAC Name2-Ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
CAS Number1326861-48-6
SMILESCCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2
InChI KeyDPMSCDJMGWABEP-UHFFFAOYSA-N

The presence of the electronegative fluorine atom on the benzyl group enhances the compound’s lipophilicity and potential for π-π stacking interactions, which may influence its binding affinity to biological targets.

Synthesis and Structural Elaboration

Synthetic Routes

The synthesis of thienopyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one, a plausible route begins with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of aminothiophene derivatives with carbonyl-containing reagents. Subsequent functionalization introduces the ethylsulfanyl and 2-fluorobenzyl groups through nucleophilic substitution or alkylation reactions.

Key Steps:

  • Core Formation: Reaction of 2-aminothiophene-3-carboxylate with a carbonyl source (e.g., urea or phosgene) under acidic conditions yields the pyrimidine ring.

  • Sulfanylation: Treatment with ethyl mercaptan in the presence of a base introduces the ethylsulfanyl moiety at the 2-position.

  • Benzylation: Alkylation with 2-fluorobenzyl bromide attaches the fluorinated aromatic group to the nitrogen at the 3-position.

Industrial-scale synthesis often employs continuous flow reactors to optimize yield and purity, as demonstrated in the production of analogous thienopyrimidines.

Physicochemical and Spectroscopic Characteristics

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show distinct signals for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and the 2-fluorobenzyl protons (δ 4.5–5.0 ppm for NCH₂Ar).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely produce a molecular ion peak at m/z 320.4 ([M+H]⁺), consistent with the molecular weight.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey SubstituentsReported Activities
2-(Ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-thieno[3,2-d]pyrimidin-4-oneC₁₅H₁₃FN₂OS₂Ethylsulfanyl, 2-fluorobenzylUnder investigation
3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-oneC₁₆H₂₀N₂O₂SPiperidinyl ketoethylsulfanylAntimicrobial, Anticancer
3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-oneC₁₇H₂₂N₂O₃SMethoxyethyl, Piperidinyl ketoethylsulfanylKinase inhibition

The ethylsulfanyl group in the target compound may offer metabolic stability advantages over bulkier piperidinyl substituents found in analogues.

Challenges and Future Directions

Limitations in Current Knowledge

  • Synthetic Scalability: Optimizing reaction conditions for high-yield production remains a hurdle.

  • Biological Profiling: Comprehensive in vitro and in vivo studies are needed to validate hypothesized mechanisms.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylsulfanyl and benzyl groups to enhance potency.

  • Pharmacokinetic Optimization: Improving bioavailability through prodrug strategies or formulation advancements.

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